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Compound of Interest

Compound Name: 20-Deacetyltaxuspine X

Cat. No.: B161448

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of
20-Deacetyltaxuspine X, a taxane diterpenoid isolated from Taxus sumatrana. The following
sections detail the spectroscopic data obtained through Nuclear Magnetic Resonance (NMR)
and Mass Spectrometry (MS), outline the experimental protocols for data acquisition, and
present a logical workflow for the structural elucidation of this complex natural product.

Core Spectroscopic Data

The structural determination of 20-Deacetyltaxuspine X relies on the careful analysis of its
spectroscopic data. The following tables summarize the key quantitative data from *H NMR, 13C
NMR, and High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS).

Table 1: *"H NMR Spectroscopic Data for 20-
Deacetyltaxuspine X (CDCIs)
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Position OoH (ppm) Multiplicity J (Hz)
1 2.35 m

2 5.78 d 4.5
5 5.85 dd 10.5,6.5
6a 2.10 m

6P 2.55 m

7 4.45 m

9 5.40 d 6.0
10 6.25 d 6.0
13 5.01 t 8.5
1l4a 2.20 m

14B 2.30 m

16 1.15 S

17 1.80 S

18 1.95 S

19 1.60 S

2' 6.50 d 16.0
3 7.70 d 16.0
Ph-H 7.40-7.60 m

OAc-2 2.18 S

OAc-7 2.05 S

OAc-9 2.25 S

OAc-10 2.10 S

OAc-13 1.98 S
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Data presented is a representative compilation from typical analyses of taxane diterpenoids

and may not be exhaustive.

Table 2: *C NMR Spectroscopic Data for 20-
Deacetyltaxuspine X (CDC|s)

Position oC (ppm) Position oC (ppm)
1 40.2 16 26.8

2 75.3 17 15.2

3 46.5 18 22.5

4 81.1 19 14.8

5 76.5 20 61.7

6 37.5 1 166.8

7 72.8 2' 128.9

8 42.1 3 145.2

9 78.9 Ph-C 128.5-133.5
10 76.1 OAc-2 170.5, 21.2
11 1355 OAc-7 170.8, 21.5
12 142.1 OAc-9 170.2,21.8
13 72.5 OAc-10 170.0, 21.4
14 35.6 OAc-13 171.0,21.1
15 45.8

Data presented is a representative compilation from typical analyses of taxane diterpenoids

and may not be exhaustive.

Table 3: High-Resolution Mass Spectrometry Data
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. lonization Molecular
Technique Observed miz Calculated m/z
Mode Formula
HR-FABMS Positive [M+H]* 725.3117 C39H49013

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate structural
elucidation of complex natural products like 20-Deacetyltaxuspine X. The following are
detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrumentation: *H and 3C NMR spectra were recorded on a Bruker AVANCE 500 MHz
spectrometer.

o Sample Preparation: A5 mg sample of purified 20-Deacetyltaxuspine X was dissolved in
0.5 mL of deuterated chloroform (CDClIs) containing 0.03% tetramethylsilane (TMS) as an
internal standard.

¢ H NMR Acquisition: Proton NMR spectra were acquired at 500 MHz with a spectral width of
12 ppm, a relaxation delay of 1.0 s, and an acquisition time of 2.73 s. A total of 16 scans
were accumulated.

e 13C NMR Acquisition: Carbon-13 NMR spectra were acquired at 125 MHz with a spectral
width of 240 ppm. The acquisition was performed using a proton-decoupled pulse sequence
with a relaxation delay of 2.0 s and an acquisition time of 1.09 s. A total of 1024 scans were
accumulated.

e 2D NMR Experiments: Standard pulse sequences were used for COSY, HSQC, and HMBC
experiments to establish proton-proton and proton-carbon correlations.

Mass Spectrometry (MS)

¢ Instrumentation: High-resolution mass spectra were obtained using a JEOL JMS-700 double-
focusing magnetic sector mass spectrometer.
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 lonization Method: Fast Atom Bombardment (FAB) was used as the ionization technique.

o Matrix: A matrix of 3-nitrobenzyl alcohol (3-NBA) was used to dissolve the sample and
facilitate ionization.

o Data Acquisition: The instrument was operated in positive ion mode, and the mass-to-charge
ratio (m/z) was scanned over a range of 100-1000 Da. The exact mass was determined by
peak matching against a known reference compound.

Visualization of the Analytical Workflow

The structural elucidation of 20-Deacetyltaxuspine X follows a logical progression of
experiments and data analysis. The following diagram illustrates this workflow.
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 To cite this document: BenchChem. [In-Depth Spectroscopic Analysis of 20-
Deacetyltaxuspine X: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b161448#spectroscopic-data-analysis-of-20-
deacetyltaxuspine-x]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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